molecular formula C16H9F2NO B1452843 4-(3,5-Difluorobenzoyl)isoquinoline CAS No. 1187169-81-8

4-(3,5-Difluorobenzoyl)isoquinoline

Cat. No. B1452843
CAS RN: 1187169-81-8
M. Wt: 269.24 g/mol
InChI Key: SVJIFJWBPYYESG-UHFFFAOYSA-N
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Description

“4-(3,5-Difluorobenzoyl)isoquinoline” is a chemical compound with the molecular formula C16H9F2NO . It has a molecular weight of 269.25 . The IUPAC name for this compound is (3,5-difluorophenyl) (4-isoquinolinyl)methanone .


Molecular Structure Analysis

The InChI code for “4-(3,5-Difluorobenzoyl)isoquinoline” is 1S/C16H9F2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-Difluorobenzoyl)isoquinoline” include its molecular weight (269.25), molecular formula (C16H9F2NO), and InChI code (1S/C16H9F2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H) . Unfortunately, other properties such as melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Pharmacology: Anticancer Research

4-(3,5-Difluorobenzoyl)isoquinoline: has been explored for its potential in anticancer therapy. Isoquinolines are known to possess a wide range of biological activities, and their fluorinated derivatives, like this compound, are of particular interest in the development of novel anticancer agents . The presence of the difluorobenzoyl group could potentially enhance the bioavailability and target specificity of pharmacological formulations.

Material Science: OLED Development

In the field of material science, 4-(3,5-Difluorobenzoyl)isoquinoline is investigated for its application in organic light-emitting diodes (OLEDs). Fluorinated isoquinolines exhibit unique light-emitting properties, making them suitable for use in OLEDs, which are crucial for the development of next-generation displays and lighting .

Chemical Synthesis: Catalyst Design

This compound is also significant in chemical synthesis, where it can serve as a precursor or an intermediate in the synthesis of complex organic molecules. Its structure allows for various reactions, including catalysis, which is essential for creating more efficient and environmentally friendly chemical processes .

Biological Activity Research: Drug Development

Research into the biological activity of 4-(3,5-Difluorobenzoyl)isoquinoline is pivotal for drug development. Isoquinoline derivatives are known for their medicinal properties, and this compound’s modified structure could lead to the discovery of new drugs with improved efficacy and reduced side effects .

Analytical Chemistry: Chromatography

In analytical chemistry, 4-(3,5-Difluorobenzoyl)isoquinoline can be utilized as a standard in chromatographic analysis due to its well-defined structure and properties. It can help in the accurate determination of related compounds and impurities in various samples .

Industrial Applications: Advanced Manufacturing

Lastly, the industrial applications of 4-(3,5-Difluorobenzoyl)isoquinoline include its use in advanced manufacturing processes. Its chemical stability and reactivity make it a valuable component in the synthesis of high-performance materials used in various industries .

properties

IUPAC Name

(3,5-difluorophenyl)-isoquinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2NO/c17-12-5-11(6-13(18)7-12)16(20)15-9-19-8-10-3-1-2-4-14(10)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJIFJWBPYYESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252621
Record name (3,5-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187169-81-8
Record name (3,5-Difluorophenyl)-4-isoquinolinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)-4-isoquinolinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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